molecular formula C13H12FNO4 B133684 Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 622369-35-1

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No.: B133684
CAS No.: 622369-35-1
M. Wt: 265.24 g/mol
InChI Key: FUJNUQDCBRIKRF-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with fluorine, hydroxyl, and methoxy groups. It has a molecular formula of C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol . This compound is primarily used in research and development due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of sodium borohydride in a basic medium to facilitate reductive cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Biological Activity

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12FNO4C_{13}H_{12}FNO_4 and a molecular weight of approximately 265.24 g/mol. Its unique structure features a quinoline core with fluorine, hydroxyl, and methoxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its ability to interact with biological targets, potentially modulating various cellular processes such as proliferation and apoptosis.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific protein kinases. This inhibition can lead to alterations in signaling pathways that regulate cell growth and survival, making it a candidate for cancer treatment. Additionally, the compound shows potential for enzyme inhibition, which may further elucidate its role in biochemical processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, preliminary evaluations indicate that it can significantly inhibit tumor cell viability in vivo. In experiments involving Ehrlich Ascites Carcinoma (EAC) cells in mice, the compound demonstrated a complete reduction in tumor cell viability compared to control groups . The study also reported that the compound induced apoptosis and exhibited antioxidant properties, confirming its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is noted as a significant aspect of its biological activity. It has been investigated for its interactions with various molecular targets, including those involved in DNA replication and transcription processes. Similar compounds have shown efficacy against bacterial DNA gyrase and topoisomerase, suggesting that this compound may share similar inhibitory effects.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundFluorine, hydroxyl, methoxy groupsProtein kinase inhibitor
ChloroquineNo fluorine or hydroxyl groupsAntimalarial
QuinacrineDifferent functional groupsAntiprotozoal
MefloquineDistinct substituentsAntimalarial

This table illustrates how this compound's unique functional groups may confer specific biological activities distinct from other quinoline derivatives.

Case Studies and Research Findings

  • In Vivo Evaluation : A study evaluated the antitumor effects of the compound against EAC cells. Results showed significant reductions in tumor growth and no adverse effects on liver or kidney functions post-treatment .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between this compound and targeted receptors associated with cancer progression, reinforcing its potential as an effective therapeutic agent .
  • Antioxidant Activity : The compound demonstrated notable antioxidant activity in various assays, suggesting that it may protect against oxidative stress-related damage in cells, further supporting its therapeutic potential .

Properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNUQDCBRIKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478620
Record name ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-35-1
Record name ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (3.00 g, 21.26 mmol) and diethyl ethoxymethylene malonate (4.59 g, 21.26 mmol) is heated at 110° C. for 1 hour then cooled to room temperature. Hexane is added and the solids collected by filtration. This material is suspended in 45 mL of a 3:1 mixture of diphenyl ether:biphenyl and the mixture is heated at reflux for 2 hours to provide a brown solution. The reaction mixture is cooled to room temperature and hexane is added. The resultant solid is collected by filtration washing with hexane to provide 2.62 g of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate as a white solid, mp>300° C.
Quantity
3 g
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reactant
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4.59 g
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

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